2,4-Difluoro-benzamidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

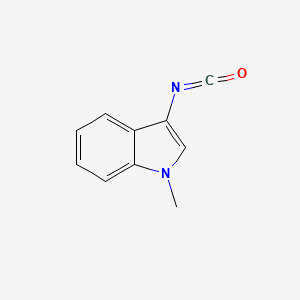

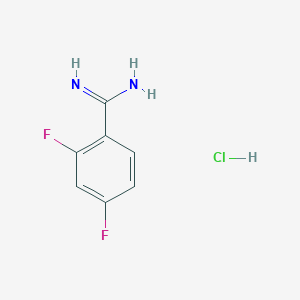

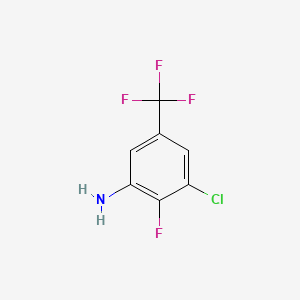

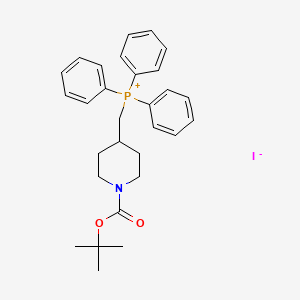

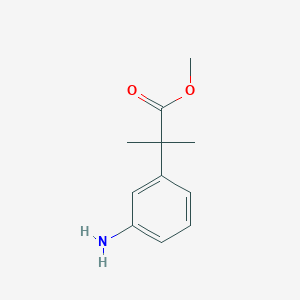

2,4-Difluoro-benzamidine hydrochloride, also known as 2,4-DFBA, is a chemical compound with the molecular formula C7H7ClF2N2 . It has a molecular weight of 192.59 g/mol .

Molecular Structure Analysis

The IUPAC name for 2,4-Difluoro-benzamidine hydrochloride is 2,4-difluorobenzenecarboximidamide;hydrochloride . The InChI string is InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5 (7 (10)11)6 (9)3-4;/h1-3H, (H3,10,11);1H .Physical And Chemical Properties Analysis

2,4-Difluoro-benzamidine hydrochloride has a molecular weight of 192.59 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass is 192.0265822 g/mol .Scientific Research Applications

Synthesis of Arylpyrimidines and Pyridines

2,4-Difluoro-benzamidine hydrochloride plays a role in the synthesis of arylpyrimidines and pyridines. A notable method includes reacting 2,2,2-trichloroethylideneacetophenones with benzamidines to produce novel 2,6-diaryl-6-hydroxy-4-trichloromethyl-1,4,5,6-tetrahydropyrimidines. These compounds are dehydrated to yield 2,4-diaryl-6-trichloromethyl-1,6-dihydropyrimidines, which upon aromatization, give 2,4-diarylpyrimidines. This approach circumvents the oxidative dehydrogenation of dihydropyrimidine intermediates, offering an improved synthetic pathway (Guirado et al., 2013). Another study demonstrated the reaction of 2-polyfluoroalkylchromones with ketimines and benzamidine to afford 2,6-disubstituted 4-polyfluoroalkylpyridines and -pyrimidines (Sosnovskikh et al., 2004).

KCNQ2/Q3 Potassium Channel Openers

2,4-Difluoro-benzamidine hydrochloride derivatives were identified as KCNQ2/Q3 potassium channel openers, showing activity in animal models of epilepsy and pain. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, and its pyrimidine counterpart, N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide, were studied for their efficacy in these conditions, although some encountered toxicities that prevented further development (Amato et al., 2011).

Corrosion Inhibition

Methoxy-substituted phenylthienyl benzamidines, including compounds related to 2,4-Difluoro-benzamidine hydrochloride, have been investigated as corrosion inhibitors for carbon steel in acidic environments. Their efficiency was observed to increase with concentration and the adsorption of these compounds on the metal surface follows the Langmuir adsorption isotherm, suggesting a spontaneous process (Fouda et al., 2020).

Antipathogenic Activity

Thiourea derivatives, including some synthesized from 2,4-Difluoro-benzamidine hydrochloride, were tested for their antipathogenic activity against bacterial strains capable of biofilm formation. The presence of halogen atoms on the phenyl substituent of the thiourea moiety correlated with significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential for further development of antimicrobial agents (Limban et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2,4-Difluoro-benzamidine hydrochloride are proteases such as Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and cell signaling.

Mode of Action

2,4-Difluoro-benzamidine hydrochloride interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in the modulation of the biological processes these enzymes are involved in, leading to therapeutic effects.

Biochemical Pathways

This disruption can affect various downstream effects, such as the regulation of inflammation and blood clotting .

Pharmacokinetics

These properties greatly impact the bioavailability of the compound, determining how much of the drug reaches its target sites to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of 2,4-Difluoro-benzamidine hydrochloride’s action are largely dependent on the specific targets it interacts with. By inhibiting the activity of key proteases, the compound can modulate various biological processes, potentially leading to therapeutic benefits .

Action Environment

The action, efficacy, and stability of 2,4-Difluoro-benzamidine hydrochloride can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues .

properties

IUPAC Name |

2,4-difluorobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFTUPMWPSKTKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602226 |

Source

|

| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885957-21-1 |

Source

|

| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)